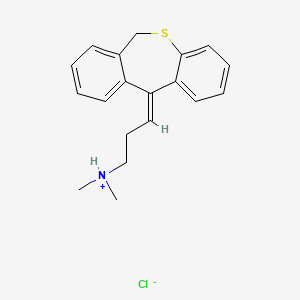

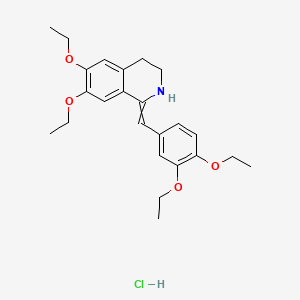

ドロタベリン塩酸塩

説明

ドロタベリン塩酸塩は、強力な抗けいれん作用で知られるベンジルイソキノリン誘導体です。主に消化器系および泌尿生殖器系の平滑筋痙攣の緩和に使用されます。 パバベリンと構造的に関連しているドロタベリン塩酸塩は、平滑筋弛緩をもたらすホスホジエステラーゼ4の選択的阻害剤です .

2. 製法

合成経路と反応条件: ドロタベリン塩酸塩の合成には、いくつかの重要な手順が含まれます。

塩化メチル化: オルソエチルエトキシベンゼンは、トリクロロエチレン媒体中で塩化カルシウムの存在下、塩化水素とホルマリンを用いて塩化メチル化され、ジエトキシニトリルを生成します。

シアン化: ジエトキシベンジルクロリドは、ヨウ化カリウム、トリエチルアミン、アセトンを用いた界面触媒を用いて調製されます。

ジエトキシフェニル酢酸の調製: ジエトキシニトリルは、ジエトキシフェニル酢酸に変換されます。

縮合: ジエトキシフェニル酢酸は、ジエトキシアミンと縮合してエトキシアミドを形成します。

環化: エトキシアミドは、オキシ塩化リンと環化します。

工業生産方法: ドロタベリン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われ、高収率と高純度が保証されます。 プロセスには、医薬品基準を満たすための厳格な品質管理対策が含まれています .

反応の種類:

酸化: ドロタベリン塩酸塩は、酸化反応を起こす可能性がありますが、これは通常の用途ではあまり一般的ではありません。

還元: 還元反応は、通常、ドロタベリン塩酸塩とは関連付けられていません。

置換: この化合物は、特に強い求核剤の存在下で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化剤: 穏やかな酸化剤を使用できますが、特定の条件は目的の結果によって異なります。

求核剤: 強い求核剤は、置換反応を促進することができます。

主な生成物: ドロタベリン塩酸塩反応の主な生成物は、母体化合物そのものであり、反応条件に応じて副生成物が少量生成されます .

4. 科学研究への応用

ドロタベリン塩酸塩は、さまざまな科学研究に幅広く応用されています。

化学: ホスホジエステラーゼ阻害剤を含む研究でモデル化合物として使用されています。

生物学: 研究は、平滑筋細胞に対するその効果とその細胞シグナル伝達経路における潜在的な役割に焦点を当てています。

医学: ドロタベリン塩酸塩は、平滑筋痙攣、月経困難症、その他の痙攣性疾患の治療における治療効果について広く研究されています

科学的研究の応用

Drotaverine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving phosphodiesterase inhibitors.

Biology: Research focuses on its effects on smooth muscle cells and its potential role in cellular signaling pathways.

Medicine: Drotaverine hydrochloride is extensively studied for its therapeutic effects in treating smooth muscle spasms, dysmenorrhea, and other spastic conditions

Industry: It is used in the formulation of various pharmaceutical products, including tablets and injections.

作用機序

ドロタベリン塩酸塩は、環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4を阻害することで作用を発揮します。この阻害は、cAMPのレベルの上昇につながり、平滑筋弛緩をもたらします。 この化合物は、平滑筋細胞によるカルシウムイオンの取り込みを減少させることによっても、その抗痙攣効果に寄与しています .

類似の化合物:

パバベリン: ドロタベリン塩酸塩と構造的に関連していますが、抗痙攣作用は弱いです。

バレタミド臭化物: 同様の適応症に使用されますが、アセチルコリン受容体をブロックすることで作用します。

メベベリン: 過敏性腸症候群の治療に使用される別の抗痙攣剤

ドロタベリン塩酸塩の独自性: ドロタベリン塩酸塩は、ホスホジエステラーゼ4を選択的に阻害することで際立っており、類似の化合物と比較して、より強力で持続的な平滑筋弛緩をもたらします。 その独自の作用機序と高い有効性により、多くの治療用途で好ましい選択肢となっています .

生化学分析

Biochemical Properties

Drotaverine hydrochloride interacts with the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, it leads to elevated levels of cAMP, which results in smooth muscle relaxation . This interaction with PDE4 is the primary biochemical reaction that Drotaverine hydrochloride is involved in.

Cellular Effects

Drotaverine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by causing smooth muscle relaxation . This relaxation is achieved through the inhibition of PDE4 and the subsequent increase in cAMP levels . This can impact cell signaling pathways and cellular metabolism, particularly in cells that contain smooth muscle.

Molecular Mechanism

The molecular mechanism of action of Drotaverine hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased levels of this molecule within the cell . The elevated cAMP levels then lead to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

It is known that the drug has a fast response time, with effects observable within minutes of administration .

Dosage Effects in Animal Models

In animal models, Drotaverine hydrochloride has been shown to have a dose-dependent analgesic effect

Metabolic Pathways

Drotaverine hydrochloride undergoes extensive hepatic metabolism, which is its main route of elimination . It may also undergo biliary excretion to form conjugated metabolites .

Transport and Distribution

It is known that the drug is well absorbed after oral administration and is subject to first-pass metabolism .

Subcellular Localization

It is known that Drotaverine hydrochloride does not significantly influence the autonomic nervous system and does not penetrate into the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of drotaverine hydrochloride involves several key steps:

Chloromethylation: Orthoethyethoxybenzene is chloromethylated using hydrogen chloride and formalin in the presence of calcium chloride in a trichlorethylene medium to produce diethoxynitrile.

Cyanidation: Diethoxybenzyl chloride is prepared using interfacial catalysis with potassium iodide, triethylamine, and acetone.

Preparation of Diethoxyphenylacetic Acid: Diethoxynitrile is converted to diethoxyphenylacetic acid.

Condensation: Diethoxyphenylacetic acid is condensed with diethoxyamine to form ethoxyamide.

Cyclization: Ethoxyamide undergoes cyclization with phosphorus oxychloride.

Recrystallization: The final step involves recrystallization to obtain technical drotaverine hydrochloride.

Industrial Production Methods: The industrial production of drotaverine hydrochloride follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Types of Reactions:

Oxidation: Drotaverine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.

Reduction: Reduction reactions are not typically associated with drotaverine hydrochloride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Mild oxidizing agents can be used, but specific conditions depend on the desired outcome.

Nucleophiles: Strong nucleophiles can facilitate substitution reactions.

Major Products: The primary product of drotaverine hydrochloride reactions is the parent compound itself, with minor by-products depending on the reaction conditions .

類似化合物との比較

Papaverine: Structurally related to drotaverine hydrochloride but less potent in its antispasmodic activity.

Valethamate Bromide: Used for similar indications but works by blocking acetylcholine receptors.

Mebeverine: Another antispasmodic agent used in the treatment of irritable bowel syndrome

Uniqueness of Drotaverine Hydrochloride: Drotaverine hydrochloride stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .

特性

IUPAC Name |

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLYOLJRKJYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

985-12-6 | |

| Record name | Drotaverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=985-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

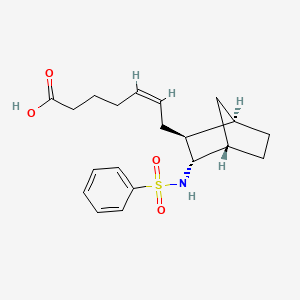

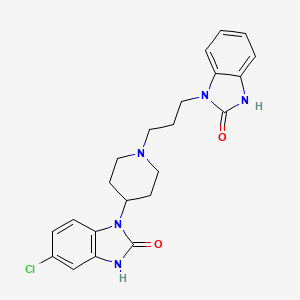

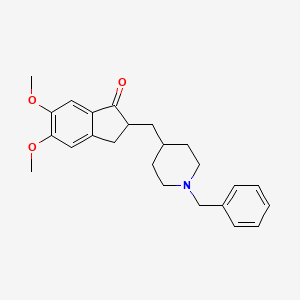

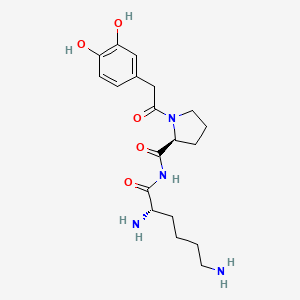

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。